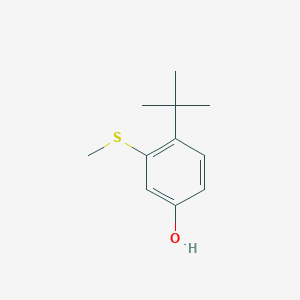

4-Tert-butyl-3-(methylsulfanyl)phenol

CAS No.:

Cat. No.: VC19867306

Molecular Formula: C11H16OS

Molecular Weight: 196.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16OS |

|---|---|

| Molecular Weight | 196.31 g/mol |

| IUPAC Name | 4-tert-butyl-3-methylsulfanylphenol |

| Standard InChI | InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7,12H,1-4H3 |

| Standard InChI Key | PZIUOZRRWOPAOY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)O)SC |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-tert-butyl-3-(methylsulfanyl)phenol is C₁₁H₁₆OS, with a molecular weight of 196.31 g/mol. The tert-butyl group (-C(CH₃)₃) at the 4-position introduces steric hindrance, while the methylsulfanyl (-SCH₃) group at the 3-position contributes electron-donating effects via sulfur’s lone pairs. This combination likely influences the compound’s acidity, solubility, and reactivity.

Key Structural Features:

-

Steric hindrance: The bulky tert-butyl group restricts access to the phenolic hydroxyl group, a trait shared with 2,4,6-tri-tert-butylphenol, which exhibits reduced reactivity in electrophilic substitutions .

-

Electronic effects: The methylsulfanyl group donates electron density through resonance and inductive effects, potentially lowering the pKa of the phenolic hydroxyl compared to unsubstituted phenol (pKa ≈ 10) .

Synthesis Pathways

While no explicit synthesis protocol for 4-tert-butyl-3-(methylsulfanyl)phenol is documented, plausible routes can be extrapolated from methods used for analogous alkylphenols:

Alkylation of Phenol

The tert-butyl group is typically introduced via Friedel-Crafts alkylation using isobutylene or tert-butyl alcohol in the presence of acid catalysts like sulfuric acid . For example, 2,4,6-tri-tert-butylphenol is synthesized with yields up to 90% using methyl tert-butyl ether and H₂SO₄ . Adapting this method, 4-tert-butylphenol could first be synthesized, followed by sulfanylation at the 3-position.

Side Products and Challenges

-

Incomplete alkylation: Likely side products include mono- or di-alkylated phenols (e.g., 4-tert-butylphenol or 3-methylsulfanylphenol) .

-

Oxidation risks: The methylsulfanyl group may oxidize to sulfoxide or sulfone derivatives under harsh conditions, necessitating controlled reaction environments .

Physicochemical Properties

Physical Properties

-

Appearance: Likely a white or off-white crystalline solid, akin to 2,4,6-tri-tert-butylphenol .

-

Solubility: Expected to dissolve in organic solvents (e.g., ethanol, dichloromethane) but exhibit limited solubility in aqueous solutions, similar to other hindered phenols .

-

Melting point: Estimated to range between 80–120°C, based on tert-butylphenol analogs .

Chemical Properties

-

Acidity: The electron-donating methylsulfanyl group may lower the pKa compared to phenol (e.g., 4-tert-butylphenol has a pKa ≈ 10.5, while 3-methylphenol is ≈10.1) .

-

Oxidation stability: The tert-butyl group enhances oxidative stability, but the methylsulfanyl group may render the compound susceptible to oxidation, forming sulfoxides or sulfones .

Table 1: Estimated Physicochemical Properties

Reactivity and Functional Behavior

Antioxidant Activity

Hindered phenols like 2,6-di-tert-butylphenol are widely used as antioxidants in polymers and lubricants . The tert-butyl group in 4-tert-butyl-3-(methylsulfanyl)phenol likely confers similar radical-scavenging properties, while the sulfur moiety may enhance metal-chelating capabilities, potentially broadening its utility.

Metabolic Pathways

4-Tert-butylphenol is metabolized by Sphingobium fuliginis via hydroxylation to 4-tert-butylcatechol, followed by meta-cleavage . The methylsulfanyl group in 4-tert-butyl-3-(methylsulfanyl)phenol may alter biodegradation pathways, possibly leading to sulfur-containing metabolites like sulfoxides or sulfinates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume